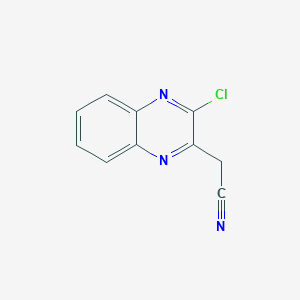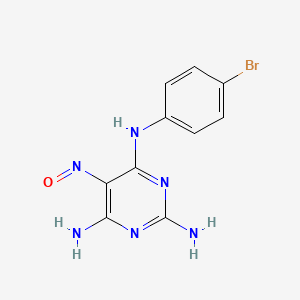
Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-: is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various substitution reactions to introduce the amino, bromoanilino, and nitroso groups. Common reagents used in these reactions may include bromine, aniline, and nitrosating agents under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitroso group in the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amino derivatives.
Substitution: The amino and bromoanilino groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are often employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso- can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, compounds with pyrimidine cores are often investigated for their potential as therapeutic agents. This compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties may also make it useful in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of functional groups like amino and nitroso can influence its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
- Pyrimidine,4-diamino-6-(P-chloroanilino)-5-nitroso-
- Pyrimidine,4-diamino-6-(P-methoxyanilino)-5-nitroso-
- Pyrimidine,4-diamino-6-(P-fluoroanilino)-5-nitroso-
Uniqueness: Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso- is unique due to the presence of the bromoanilino group, which can impart distinct chemical reactivity and biological activity compared to its chloro, methoxy, and fluoro analogs. The bromine atom can influence the compound’s electronic properties and its interactions with other molecules.
Eigenschaften
CAS-Nummer |
90772-47-7 |
|---|---|
Molekularformel |
C10H9BrN6O |
Molekulargewicht |
309.12 g/mol |
IUPAC-Name |
4-N-(4-bromophenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H9BrN6O/c11-5-1-3-6(4-2-5)14-9-7(17-18)8(12)15-10(13)16-9/h1-4H,(H5,12,13,14,15,16) |
InChI-Schlüssel |
CQNRHAOUJJONJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2N=O)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


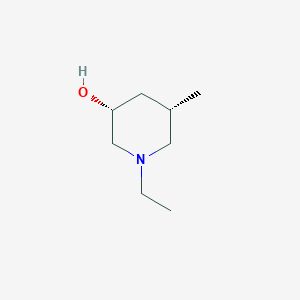

![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
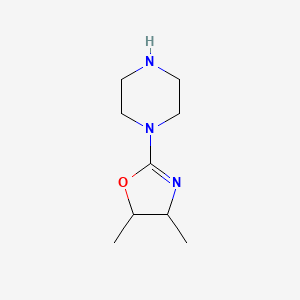
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
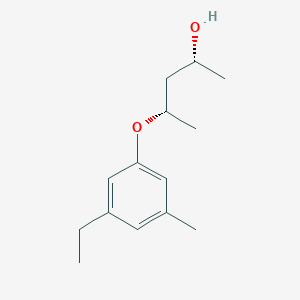
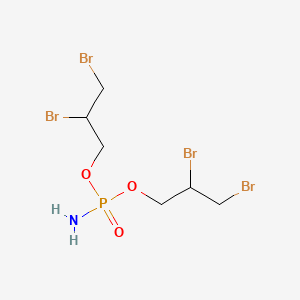
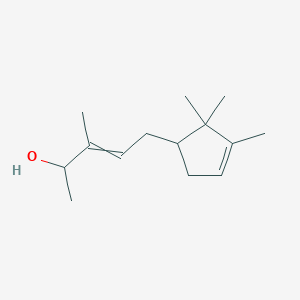
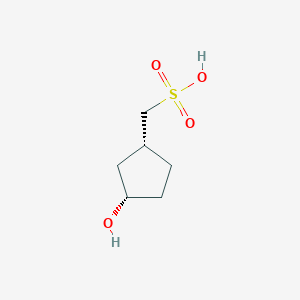
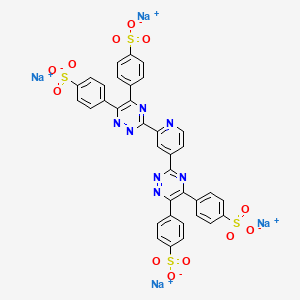
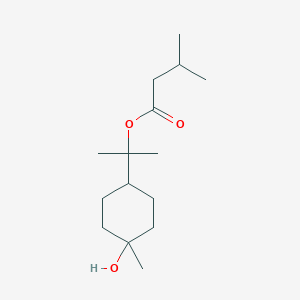
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

